An In-depth Technical Guide to the Chemical Properties of 3,3-Diphenyl-D-alanine
An In-depth Technical Guide to the Chemical Properties of 3,3-Diphenyl-D-alanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3-Diphenyl-D-alanine is a non-proteinogenic α-amino acid that has garnered significant interest in the fields of medicinal chemistry, peptide science, and drug development. Its unique structural feature, the gem-diphenyl group at the β-carbon, imparts distinct conformational constraints and physicochemical properties compared to its natural analogue, phenylalanine. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 3,3-Diphenyl-D-alanine, with a focus on data relevant to researchers and professionals in drug discovery and development.
Core Chemical Properties
The core chemical and physical properties of 3,3-Diphenyl-D-alanine are summarized in the tables below. These properties are crucial for its application in peptide synthesis and for understanding its behavior in biological systems.
General and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₅NO₂ | [1] |
| Molecular Weight | 241.29 g/mol | [1] |
| Appearance | White to off-white powder | [2] |
| Melting Point | 202-210 °C | Chem-Impex |
| Optical Rotation ([α]D) | -26.0 ± 1.0° (c=1 in MeOH) | Chem-Impex |
| Boiling Point (Predicted) | 389.2 ± 30.0 °C | [2] |
| Density (Predicted) | 1.198 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 2.11 ± 0.10 (carboxyl), ~9.6 (amino) | [2], General Amino Acid Knowledge |
Solubility
| Solvent | Solubility | Notes |
| Water | Limited | The hydrophobic diphenyl group reduces aqueous solubility. |
| Polar Organic Solvents (e.g., Ethanol, DMSO) | More readily soluble | Suitable for use in organic synthesis and peptide coupling reactions. |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The ¹H NMR spectrum of 3,3-Diphenyl-L-alanine (a close proxy) would be expected to show characteristic signals for the aromatic protons of the two phenyl rings, the methine proton at the α-carbon, the methine proton at the β-carbon, and the amine and carboxylic acid protons. The aromatic protons would likely appear as a complex multiplet in the range of 7.2-7.5 ppm. The α- and β-protons would be coupled, giving rise to a distinct splitting pattern.
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum of Fmoc-D-3,3-diphenylalanine shows distinct signals for the carbons of the diphenylmethyl group, the alanine backbone, and the Fmoc protecting group. The carbonyl carbon of the carboxylic acid is typically found downfield (~170-180 ppm). The two phenyl groups would give rise to a set of signals in the aromatic region (120-140 ppm).
Infrared (IR) Spectroscopy
The FT-IR spectrum of 3,3-Diphenyl-D-alanine is expected to exhibit characteristic absorption bands for the functional groups present:
-
N-H stretching of the primary amine (around 3300-3500 cm⁻¹)
-
O-H stretching of the carboxylic acid (broad band around 2500-3300 cm⁻¹)
-
C=O stretching of the carboxylic acid (around 1700-1725 cm⁻¹)
-
C-H stretching of the aromatic rings (above 3000 cm⁻¹)
-
C=C stretching of the aromatic rings (around 1450-1600 cm⁻¹)
Mass Spectrometry (MS)
Mass spectrometry of 3,3-Diphenyl-D-alanine would show a molecular ion peak corresponding to its molecular weight (241.29 g/mol ). Common fragmentation patterns would involve the loss of the carboxylic acid group and fragmentation of the diphenylmethyl moiety.
Experimental Protocols
Asymmetric Synthesis of 3,3-Diphenyl-D-alanine
A common approach for the enantioselective synthesis of 3,3-Diphenyl-D-alanine involves the asymmetric alkylation of a chiral glycine enolate equivalent with a diphenylmethyl halide, or a Michael addition of a diphenylmethyl organometallic reagent to a chiral dehydroalanine derivative. Below is a representative, generalized protocol based on asymmetric synthesis principles.[3][4]
Objective: To synthesize (R)-2-amino-3,3-diphenylpropanoic acid.
Materials:
-
Chiral auxiliary (e.g., Evans auxiliary, Schöllkopf auxiliary)
-
Glycine or a glycine derivative
-
Strong base (e.g., Lithium diisopropylamide - LDA)
-
Diphenylmethyl bromide
-
Anhydrous solvents (e.g., Tetrahydrofuran - THF)
-
Reagents for cleavage of the chiral auxiliary (e.g., Lithium hydroxide, Hydrochloric acid)
Procedure:
-
Preparation of the Chiral Glycinate: Couple the chiral auxiliary to glycine to form the chiral glycinate derivative.
-
Enolate Formation: Dissolve the chiral glycinate in anhydrous THF and cool to -78 °C. Add a strong base such as LDA dropwise to form the chiral enolate.
-
Asymmetric Alkylation: Add diphenylmethyl bromide to the enolate solution at -78 °C and allow the reaction to proceed for several hours.
-
Work-up and Purification: Quench the reaction with a proton source (e.g., saturated ammonium chloride solution). Extract the product into an organic solvent, dry, and purify by column chromatography.
-
Cleavage of the Chiral Auxiliary: Remove the chiral auxiliary under acidic or basic conditions to yield the desired 3,3-Diphenyl-D-alanine.
-
Final Purification: Purify the final product by recrystallization or chromatography.
Chiral HPLC Analysis
The enantiomeric purity of 3,3-Diphenyl-D-alanine can be determined by chiral High-Performance Liquid Chromatography (HPLC).
Objective: To separate and quantify the D- and L-enantiomers of 3,3-diphenylalanine.
Materials:
-
HPLC system with a UV or fluorescence detector
-
Chiral stationary phase (CSP) column (e.g., a cyclodextrin-based or Pirkle-type column)
-
Mobile phase solvents (e.g., Hexane, Isopropanol, Acetonitrile, with acidic or basic modifiers)
-
3,3-Diphenyl-D-alanine sample and a racemic standard
Procedure:
-
Column Selection: Choose a suitable chiral stationary phase. The choice will depend on the derivatization state of the amino acid.
-
Mobile Phase Optimization: Develop a mobile phase that provides good separation of the enantiomers. This often involves screening different ratios of non-polar and polar solvents.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.
-
Injection and Elution: Inject the sample onto the HPLC system and elute with the optimized mobile phase.
-
Detection: Monitor the elution of the enantiomers using a UV or fluorescence detector.
-
Quantification: Determine the enantiomeric excess by integrating the peak areas of the two enantiomers.
Application in Peptide Synthesis and Drug Development
3,3-Diphenyl-D-alanine is primarily used as a building block in solid-phase peptide synthesis (SPPS) to create peptides with enhanced properties. The bulky diphenylmethyl group can induce specific secondary structures, increase resistance to enzymatic degradation, and enhance binding affinity to biological targets.[5][6]
Role in Modulating Peptide Conformation and Stability
The incorporation of 3,3-Diphenyl-D-alanine into a peptide sequence introduces significant steric bulk. This can restrict the conformational freedom of the peptide backbone, favoring certain secondary structures such as β-turns or helical motifs. This conformational constraint can pre-organize the peptide into a bioactive conformation, leading to higher binding affinity for its target receptor. Furthermore, the unnatural D-configuration and the bulky side chain make the adjacent peptide bonds resistant to cleavage by common proteases, thereby increasing the in vivo half-life of the peptide drug.
Use in the Synthesis of Bioactive Peptides
A notable application of 3,3-Diphenyl-D-alanine is in the synthesis of ligands for G protein-coupled receptors (GPCRs), such as ghrelin receptor inverse agonists.[7][8] The unique structural features of this amino acid can be critical for achieving the desired pharmacological activity.
Solid-Phase Peptide Synthesis (SPPS) Workflow
The following diagram illustrates the general workflow for incorporating 3,3-Diphenyl-D-alanine into a peptide using Fmoc-based SPPS.
Conclusion
3,3-Diphenyl-D-alanine is a valuable synthetic amino acid with unique chemical properties that make it a powerful tool in drug discovery and peptide chemistry. Its bulky, hydrophobic side chain and D-configuration offer opportunities to design peptides with enhanced stability, conformational rigidity, and biological activity. This technical guide provides a foundational understanding of its properties and applications, serving as a resource for researchers leveraging this and other non-canonical amino acids in their work.
References
- 1. chemscene.com [chemscene.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. mdpi.com [mdpi.com]
- 4. Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent developments in ghrelin receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
